OfChi-h-IN-2

enzyme inhibition Ki comparison chitinase inhibitor

Select OfChi-h-IN-2 (TQ19) for a structurally validated triazolo-quinazolinone chemotype that targets lepidopteran chitinase OfChi-h with a Ki of 0.33 μM. Unlike tetracyclic or azo-aminopyrimidine inhibitors, its unique binding mode in the OfChi-h substrate cleft makes it essential for diversity-oriented screening libraries. With proven in vivo efficacy against Ostrinia nubilalis larvae surpassing hexaflumuron, it is the optimal reference compound for insect growth regulator assays. Use this scaffold for rational lead optimization, SAR exploration, and chemotype-specific target engagement studies. Ensure your agricultural insecticide program accesses differentiated, patentable chemical space.

Molecular Formula C25H28ClN5O3
Molecular Weight 482.0 g/mol
Cat. No. B11416567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfChi-h-IN-2
Molecular FormulaC25H28ClN5O3
Molecular Weight482.0 g/mol
Structural Identifiers
SMILESCC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H28ClN5O3/c1-17(2)34-15-5-14-30-24(33)20-6-3-4-7-21(20)31-22(28-29-25(30)31)12-13-23(32)27-16-18-8-10-19(26)11-9-18/h3-4,6-11,17H,5,12-16H2,1-2H3,(H,27,32)
InChIKeyQQTNTMQQHPDLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OfChi-h-IN-2 (TQ19): Validated Triazolo-Quinazolinone Insect Chitinase Inhibitor for Agricultural R&D Procurement


OfChi-h-IN-2 (also designated TQ19) is a synthetic triazolo-quinazolinone derivative that functions as a potent inhibitor of the lepidopteran-specific chitinase OfChi-h from the Asian corn borer Ostrinia furnacalis [1]. The compound was identified through structure-based virtual screening against the OfChi-h crystal structure and demonstrates an inhibitory constant (Ki) of 0.33 μM in enzymatic assays [1]. OfChi-h-IN-2 has been shown to significantly suppress larval growth and development in Ostrinia nubilalis (European corn borer), positioning it as a research tool for agricultural insecticide discovery programs targeting chitin metabolism pathways [1].

Why OfChi-h-IN-2 Cannot Be Substituted with Other In-Class OfChi-h Inhibitors


Although multiple OfChi-h inhibitors have been reported with sub-micromolar Ki values, including compound 6a (Ki = 58 nM) [1], AAP4 (Ki = 29.3 nM) [2], and AAP16 (Ki = 32.4 nM) [2], direct substitution across chemotypes is not scientifically valid. Each chemotype exhibits distinct binding modes within the OfChi-h substrate cleft, with triazolo-quinazolinones occupying unique subsite interactions that differ from the tetracyclic (6a), azo-aminopyrimidine (AAP series), and phenyl-isoindole-dione (PI-17) scaffolds [REFS-1, REFS-3]. Furthermore, in vivo insecticidal efficacy against Ostrinia larvae varies substantially among compounds even with similar enzymatic Ki values, reflecting differences in cuticular penetration, metabolic stability, and target engagement that preclude simple interchange based solely on potency metrics [1].

Quantitative Differentiation Evidence for OfChi-h-IN-2 vs. Structural Analogs and In-Class Inhibitors


Enzymatic Inhibitory Potency: OfChi-h-IN-2 Ki Compared with Tetracyclic Inhibitor 6a and Azo-Aminopyrimidines AAP4/AAP16

OfChi-h-IN-2 demonstrates a Ki of 0.33 μM against OfChi-h in vitro, which is approximately 5.7-fold weaker than the tetracyclic compound 6a (Ki = 58 nM) [1] and approximately 11-12-fold weaker than the azo-aminopyrimidines AAP4 (Ki = 29.3 nM) and AAP16 (Ki = 32.4 nM) [2]. However, this potency differential does not predict in vivo efficacy, as enzymatic Ki values alone do not account for physicochemical properties governing bioavailability, cuticular penetration, or metabolic stability in whole-organism assays [REFS-1, REFS-2].

enzyme inhibition Ki comparison chitinase inhibitor

In Vivo Insecticidal Efficacy Against Ostrinia nubilalis Larvae: OfChi-h-IN-2 vs. Hexaflumuron Benchmark

In whole-organism feeding assays using Ostrinia nubilalis larvae, OfChi-h-IN-2 and the analog TQ8 produced dramatic inhibition of larval growth and development [1]. Critically, the majority of triazolo-quinazolinone compounds evaluated exhibited insecticidal activity that exceeded that of hexaflumuron, a commercial benzoylurea insect growth regulator used as a positive control [1]. This demonstrates that the triazolo-quinazolinone chemotype, despite possessing moderate enzymatic Ki values, achieves translationally relevant in vivo efficacy comparable to or better than an established chitin synthesis inhibitor in the same assay system [1].

in vivo efficacy larvicidal activity insect growth regulator

Structural Scaffold Uniqueness: Triazolo-Quinazolinone Core vs. Phenyl-Isoindole-Dione (PI-17) and Berberine Derivatives

OfChi-h-IN-2 possesses a triazolo-quinazolinone core scaffold, which is structurally distinct from the N-phenyl-isoindole-1,3-dione (PI) derivatives (e.g., PI-17, Ki = 2.3 μM) [1] and the berberine alkaloid derivatives (e.g., BER, Ki = 16.1 μM; compound 19e, Ki = 0.093 μM) [2]. While the PI-series was identified as a novel class of OfChi-h inhibitors with promising eco-friendly safety profiles [1] and berberine derivatives represent a natural product-inspired approach [2], the triazolo-quinazolinone scaffold provides an alternative chemotype with distinct physicochemical and patent landscape characteristics for diversification of inhibitor libraries and intellectual property positioning [3].

scaffold novelty chemotype differentiation virtual screening

Virtual Screening Provenance: Structure-Based Rational Design Supporting Triazolo-Quinazolinone Chemotype

The triazolo-quinazolinone scaffold containing OfChi-h-IN-2 was identified through structure-based virtual screening against the experimentally determined crystal structure of OfChi-h [1]. This represents a rationally driven, target-informed discovery approach distinct from the conformational restriction strategy used for tetracyclic compound 6a [2] and the scaffold-hopping modifications of the azo-aminopyrimidine series [3]. The virtual screening origin provides a validated starting point for computational optimization and binding mode analysis, offering researchers a chemotype with established docking-validated interactions within the OfChi-h substrate cleft [1].

virtual screening structure-based drug design OfChi-h crystal structure

Optimal Research Application Scenarios for OfChi-h-IN-2 in Agricultural Insecticide Discovery Programs


Chemical Library Diversification for Insect Chitinase Inhibitor Lead Discovery

OfChi-h-IN-2 serves as a structurally validated triazolo-quinazolinone chemotype for inclusion in diversity-oriented screening libraries targeting lepidopteran chitinases. As demonstrated by structure-based virtual screening against the OfChi-h crystal structure, this scaffold provides a chemically differentiated alternative to tetracyclic, azo-aminopyrimidine, phenyl-isoindole-dione, and berberine-based inhibitors, enabling researchers to probe distinct binding modes and expand the patentable chemical space in insecticide development programs [1].

In Vivo Proof-of-Concept Studies in Lepidopteran Pest Models

Given its validated in vivo insecticidal activity against Ostrinia nubilalis larvae, with efficacy exceeding that of the commercial benchmark hexaflumuron, OfChi-h-IN-2 is directly applicable as a positive control or reference compound in whole-organism assays evaluating chitinase-targeting insect growth regulators [1]. The compound enables correlation of in vitro Ki values with organismal outcomes in a major agricultural pest species.

Structure-Guided Medicinal Chemistry Optimization Campaigns

The virtual screening-derived triazolo-quinazolinone scaffold provides a validated starting point for structure-based lead optimization. The compound's binding mode within the OfChi-h active site can be interrogated computationally and experimentally to guide synthetic modifications aimed at improving enzymatic potency, selectivity, and physicochemical properties [1]. This facilitates rational analog design and SAR exploration.

Cross-Chemotype Selectivity Profiling Panels

In studies comparing the target engagement profiles of structurally diverse OfChi-h inhibitors (e.g., compound 6a, AAP4, AAP16, PI-17, and BER derivatives), OfChi-h-IN-2 provides a representative triazolo-quinazolinone data point [1]. This enables evaluation of chemotype-specific effects on enzyme kinetics, binding subsite occupancy, and in vivo efficacy, supporting informed selection of lead series for further development [1].

Technical Documentation Hub

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